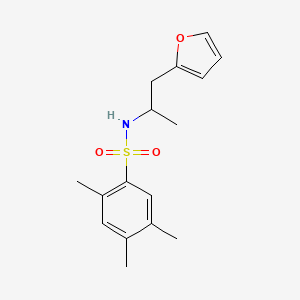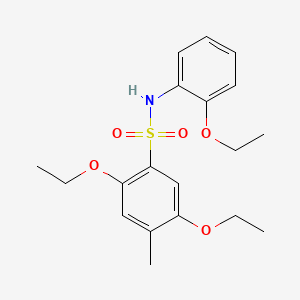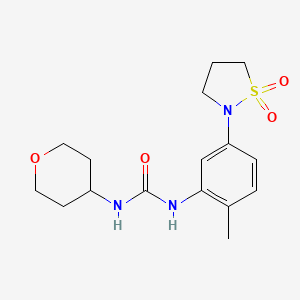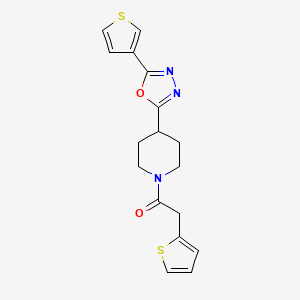![molecular formula C14H19ClN2O3S B2741699 N-[(4-Chlorophenyl)methyl]-N'-(2-hydroxy-4-methylsulfanylbutyl)oxamide CAS No. 2309746-72-1](/img/structure/B2741699.png)
N-[(4-Chlorophenyl)methyl]-N'-(2-hydroxy-4-methylsulfanylbutyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Chlorophenyl)methyl]-N'-(2-hydroxy-4-methylsulfanylbutyl)oxamide, also known as CPO, is a chemical compound that has been extensively studied for its potential use in scientific research. CPO is a small molecule inhibitor of the enzyme carboxypeptidase B (CPB), which plays a crucial role in the regulation of the kinin-kallikrein system. The kinin-kallikrein system is involved in a variety of physiological processes, including blood pressure regulation, inflammation, and pain perception. By inhibiting CPB, CPO has the potential to modulate these processes and provide insights into their underlying mechanisms.
Mecanismo De Acción
The mechanism of action of N-[(4-Chlorophenyl)methyl]-N'-(2-hydroxy-4-methylsulfanylbutyl)oxamide involves the inhibition of carboxypeptidase B, an enzyme that plays a key role in the degradation of bradykinin. By inhibiting CPB, N-[(4-Chlorophenyl)methyl]-N'-(2-hydroxy-4-methylsulfanylbutyl)oxamide can increase the levels of bradykinin, which in turn can modulate a variety of physiological processes, including blood pressure regulation, inflammation, and pain perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(4-Chlorophenyl)methyl]-N'-(2-hydroxy-4-methylsulfanylbutyl)oxamide have been studied extensively in animal models. Inhibition of CPB by N-[(4-Chlorophenyl)methyl]-N'-(2-hydroxy-4-methylsulfanylbutyl)oxamide has been shown to increase the levels of bradykinin, which can lead to vasodilation and increased vascular permeability. N-[(4-Chlorophenyl)methyl]-N'-(2-hydroxy-4-methylsulfanylbutyl)oxamide has also been shown to attenuate pain perception in animal models, suggesting a potential role in the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(4-Chlorophenyl)methyl]-N'-(2-hydroxy-4-methylsulfanylbutyl)oxamide in lab experiments is its specificity for carboxypeptidase B. N-[(4-Chlorophenyl)methyl]-N'-(2-hydroxy-4-methylsulfanylbutyl)oxamide has been shown to be a highly selective inhibitor of CPB, with little to no effect on other enzymes in the kinin-kallikrein system. However, one limitation of using N-[(4-Chlorophenyl)methyl]-N'-(2-hydroxy-4-methylsulfanylbutyl)oxamide is its relatively low potency, which may require higher concentrations to achieve significant effects.
Direcciones Futuras
There are several potential future directions for research on N-[(4-Chlorophenyl)methyl]-N'-(2-hydroxy-4-methylsulfanylbutyl)oxamide. One area of interest is its potential role in the treatment of chronic pain. N-[(4-Chlorophenyl)methyl]-N'-(2-hydroxy-4-methylsulfanylbutyl)oxamide has been shown to attenuate pain perception in animal models, and further studies are needed to determine its efficacy in humans. Another potential direction is its use in the study of inflammation and immune system regulation. N-[(4-Chlorophenyl)methyl]-N'-(2-hydroxy-4-methylsulfanylbutyl)oxamide has been shown to modulate the production of pro-inflammatory cytokines, and further studies are needed to determine its potential as an anti-inflammatory agent. Overall, N-[(4-Chlorophenyl)methyl]-N'-(2-hydroxy-4-methylsulfanylbutyl)oxamide represents a promising tool for the study of the kinin-kallikrein system and its role in physiological processes.
Métodos De Síntesis
The synthesis of N-[(4-Chlorophenyl)methyl]-N'-(2-hydroxy-4-methylsulfanylbutyl)oxamide involves several steps, including the reaction of 4-chlorobenzylamine with 2-bromo-4-methylthiobutanol to form the intermediate 4-chlorobenzyl-2-hydroxy-4-methylthiobutylamine. This intermediate is then reacted with oxalyl chloride and subsequently with hydroxylamine hydrochloride to form the final product, N-[(4-Chlorophenyl)methyl]-N'-(2-hydroxy-4-methylsulfanylbutyl)oxamide. The synthesis of N-[(4-Chlorophenyl)methyl]-N'-(2-hydroxy-4-methylsulfanylbutyl)oxamide has been described in detail in several publications and is considered to be a reliable and reproducible method.
Aplicaciones Científicas De Investigación
N-[(4-Chlorophenyl)methyl]-N'-(2-hydroxy-4-methylsulfanylbutyl)oxamide has been used in a variety of scientific research applications, including studies on the kinin-kallikrein system, inflammation, and pain perception. Inhibition of CPB by N-[(4-Chlorophenyl)methyl]-N'-(2-hydroxy-4-methylsulfanylbutyl)oxamide has been shown to decrease the production of bradykinin, a peptide that plays a key role in the regulation of blood pressure and inflammation. N-[(4-Chlorophenyl)methyl]-N'-(2-hydroxy-4-methylsulfanylbutyl)oxamide has also been shown to attenuate pain perception in animal models, suggesting a potential role in the treatment of chronic pain.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(2-hydroxy-4-methylsulfanylbutyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-21-7-6-12(18)9-17-14(20)13(19)16-8-10-2-4-11(15)5-3-10/h2-5,12,18H,6-9H2,1H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRCGSXYMNNOLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)C(=O)NCC1=CC=C(C=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(4-chlorophenyl)methyl]-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-dimethylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2741617.png)
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2741618.png)

![(Z)-ethyl 1-isopropyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2741623.png)
![2-Chloro-N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]propanamide](/img/structure/B2741625.png)

![1-((2-fluorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2741628.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2741632.png)
![[4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride](/img/no-structure.png)

![1-(3,4-difluorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2741638.png)
